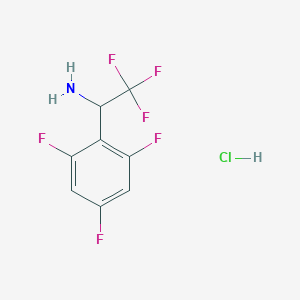![molecular formula C11H17NO B2945805 (2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine CAS No. 2248174-12-9](/img/structure/B2945805.png)
(2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine, also known as MEM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MEM belongs to the class of phenethylamines and has been studied for its effects on the central nervous system.
Mécanisme D'action
The exact mechanism of action of (2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine is not fully understood, but it is believed to work through the modulation of neurotransmitter systems in the brain. Specifically, (2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine has been shown to increase the levels of dopamine and serotonin in certain brain regions, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter systems, (2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine has been shown to have other biochemical and physiological effects. For example, it has been shown to increase the expression of certain neurotrophic factors, which may contribute to its neuroprotective effects. Additionally, (2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine has been shown to have anti-inflammatory effects, which may be relevant to its potential therapeutic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine in lab experiments is that it has been shown to have relatively low toxicity and side effects in animal models. Additionally, its effects on neurotransmitter systems are well-characterized, which may make it a useful tool for studying these systems. However, one limitation is that (2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Orientations Futures
There are several potential future directions for research on (2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine. One area of interest is its potential as a treatment for drug addiction, as preclinical studies have shown promising results. Additionally, there may be potential for (2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine in the treatment of other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of (2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine.
Méthodes De Synthèse
(2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine can be synthesized through several methods, including the reduction of 3-(methoxymethyl)phenylacetone with a reducing agent such as sodium borohydride. Another method involves the reductive amination of 3-(methoxymethyl)phenylacetone with ammonia and a reducing agent such as sodium cyanoborohydride.
Applications De Recherche Scientifique
(2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine has been studied for its potential therapeutic properties, particularly in the treatment of depression, anxiety, and addiction. In preclinical studies, (2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine has been shown to have antidepressant and anxiolytic effects. Additionally, (2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine has been studied for its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
(2S)-2-[3-(methoxymethyl)phenyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(7-12)11-5-3-4-10(6-11)8-13-2/h3-6,9H,7-8,12H2,1-2H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICSSAVKJBVFQD-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC(=C1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC=CC(=C1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

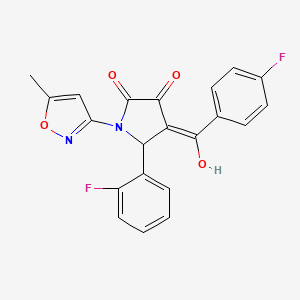
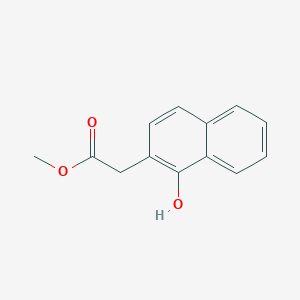
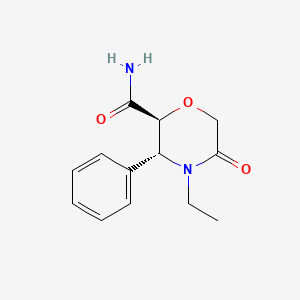
![4-[2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazol-4-yl]pyridine](/img/structure/B2945728.png)
![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2945729.png)
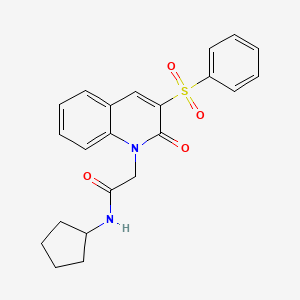
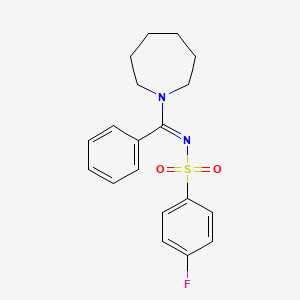
![ethyl 3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2945732.png)
![2-Methyl-4-[methyl(pyridin-2-yl)amino]phenol](/img/structure/B2945733.png)
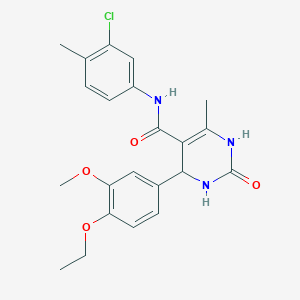
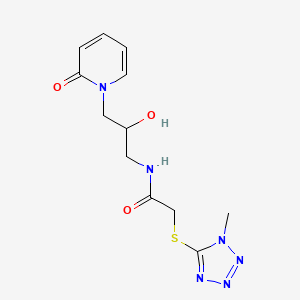
![N-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2945740.png)
![5-Chloro-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2945741.png)
